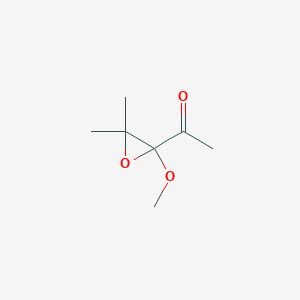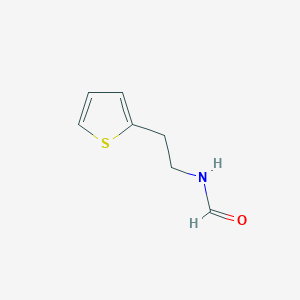
N-(2-(thien-2-yl)ethyl)formamide
説明
The compound "N-(2-(thien-2-yl)ethyl)formamide" is a chemical entity that appears to be related to various research studies involving thiophene derivatives and formamide structures. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar compounds with thiophene moieties and formamide functionalities, which can provide insights into the behavior and characteristics of "N-(2-(thien-2-yl)ethyl)formamide".
Synthesis Analysis
The synthesis of related compounds involves the reaction of thiophene derivatives with formamide or its analogs. For instance, the synthesis of N-(2'-Deoxy-β-D-erythropentofuranosyl) formamide, a degradation product of 2'-deoxythymidine, was achieved through a chemical synthesis route, which may involve steps that are potentially applicable to the synthesis of "N-(2-(thien-2-yl)ethyl)formamide" . Another related compound, involving a thiophene ring and formamide, was synthesized and its structure confirmed by spectral analysis . These methods could potentially be adapted for the synthesis of "N-(2-(thien-2-yl)ethyl)formamide".
Molecular Structure Analysis
The molecular structure of thiophene-related compounds has been studied using various techniques, including X-ray diffraction. For example, the crystal structure of a thiophene-containing benzamide derivative was determined, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These findings suggest that "N-(2-(thien-2-yl)ethyl)formamide" may also exhibit similar intermolecular interactions, influencing its crystalline form and stability.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives in the presence of formamide or its analogs has been explored. Compounds with a thiophene moiety have been synthesized through reactions involving dimethylformamide and phosphoroxide chloride . These reactions could provide a basis for understanding the chemical behavior of "N-(2-(thien-2-yl)ethyl)formamide" under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(2-(thien-2-yl)ethyl)formamide" are not directly reported in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the rotational barrier to cis-trans isomerization around the amide linkage was calculated for a related compound , which could be relevant to understanding the dynamic behavior of "N-(2-(thien-2-yl)ethyl)formamide". Additionally, the solubility, crystallinity, and potential for hydrogen bonding interactions are aspects that can be inferred from the related compounds .
科学的研究の応用
Synthesis of Thienopyrimidinones
N-(2-(thien-2-yl)ethyl)formamide is utilized in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds with significant pharmacological importance. This synthesis is achieved through a catalytic four-component reaction involving a ketone, ethyl cyanoacetate, elemental sulfur (S8), and formamide. This method is notable for its step economy, reduced catalyst loading, and ease of purification, marking a green approach to producing these pharmacophores which were previously synthesized through a more cumbersome three-step process (Shi et al., 2018).
Formation of Thienopyrimidine Derivatives
The compound also reacts with various agents to form thieno[2,3-d]pyrimidine derivatives. For instance, reactions with formamide, phenyl isothiocyanate, benzoyl isothiocyanate, trichloroacetonitrile, malononitrile, and benzoyl acetonitrile lead to the formation of these derivatives. The versatility of N-(2-(thien-2-yl)ethyl)formamide in synthesizing a wide range of thienopyrimidine derivatives highlights its utility in medicinal chemistry and drug development (Abdelrazek et al., 2008).
N-Formylation of Amines
Another significant application is in the N-formylation of amines, where ethyl bromodifluoroacetate is used as the N-formylating agent in a copper-catalyzed process. This reaction smoothly converts a range of primary, secondary, cyclic arylamines, and aliphatic amines into N-formamides, demonstrating moderate-to-excellent yields. This process underscores the role of N-(2-(thien-2-yl)ethyl)formamide in facilitating the formation of N-formamides, compounds with widespread applications in organic synthesis and pharmaceuticals (Li et al., 2018).
特性
IUPAC Name |
N-(2-thiophen-2-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLGAIQNVAFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Thienyl)ethyl]formamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


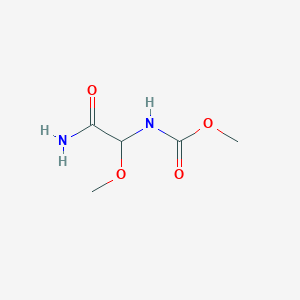




![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)
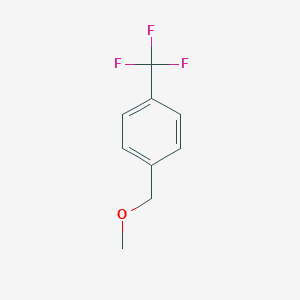
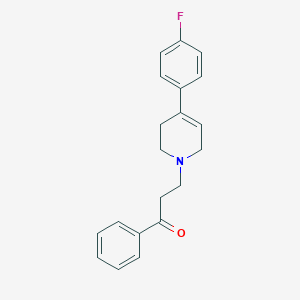
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)
![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

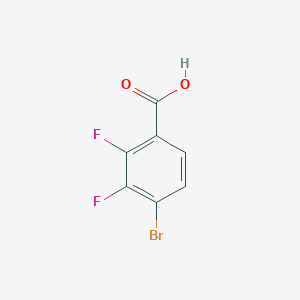
![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
